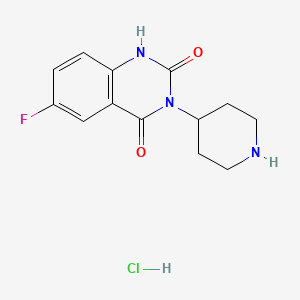
6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
説明
6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is a useful research compound. Its molecular formula is C13H15ClFN3O2 and its molecular weight is 299.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is a synthetic compound notable for its diverse biological activities. With a molecular formula of C13H15ClFN3O2 and a molecular weight of approximately 299.73 g/mol, this compound has gained attention in pharmacological research due to its interactions with various receptors in the central nervous system and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core, which is recognized for its pharmacological potential. The incorporation of a piperidine ring enhances its binding affinity to biological targets. The structural representation is as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H15ClFN3O2 |
| Molecular Weight | 299.73 g/mol |
| CAS Number | 833483-50-4 |
| Purity | ~95% |
Receptor Interactions
Research indicates that this compound acts primarily as an antagonist for serotonin receptors (5-HT2) and alpha-1 adrenergic receptors. These interactions have significant implications for treating various conditions:
- Anxiety and Depression : The antagonistic activity at 5-HT2 receptors suggests potential use in managing anxiety disorders and depression.
- Hypertension : Its action on alpha-1 adrenergic receptors may contribute to antihypertensive effects.
The following table summarizes the receptor interactions and their potential therapeutic implications:
| Receptor Type | Activity | Potential Application |
|---|---|---|
| 5-HT2 | Antagonist | Anxiety, Depression |
| Alpha-1 Adrenergic | Antagonist | Hypertension |
The mechanism of action involves the inhibition of receptor activity, leading to altered neurotransmitter release and modulation of physiological responses. Specifically, the compound's ability to inhibit serotonin receptor activity can lead to decreased anxiety-like behaviors in preclinical models.
Case Studies and Research Findings
Several studies have investigated the biological properties of quinazoline derivatives, including this compound:
- Antidepressant Effects : In animal models, compounds with similar structures have shown significant reductions in anxiety-like behaviors when administered at specific dosages.
- Fluorescence-Based Assays : The compound's photo-induced electron transfer properties have been utilized in fluorescence assays, indicating its utility in biochemical research settings.
- Comparative Studies : A comparative analysis with structurally related compounds revealed that the unique fluorination and piperidine integration enhance receptor binding affinity while maintaining favorable pharmacokinetic properties.
特性
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-quinazoline-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2.ClH/c14-8-1-2-11-10(7-8)12(18)17(13(19)16-11)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6H2,(H,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZDFDSTYSEYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-46-0 | |
| Record name | 2,4(1H,3H)-Quinazolinedione, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















